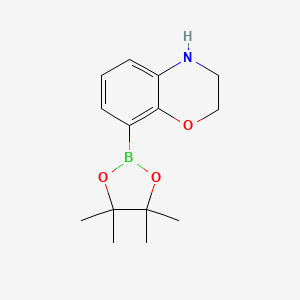

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that features a benzoxazine ring fused with a boronate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the borylation of a precursor molecule. One common method is the iridium-catalyzed direct borylation of C-H bonds. This reaction is carried out in the presence of an iridium catalyst and a suitable boron source, such as bis(pinacolato)diboron, under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar borylation techniques but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can modify the benzoxazine ring or the boronate ester.

Substitution: The compound can participate in substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using aryl halides and bases.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced benzoxazine derivatives.

Substitution: Aryl-substituted benzoxazine derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine serves as a versatile intermediate in organic synthesis. Its boron-containing structure allows for:

- Borylation Reactions : The compound can be used to introduce boron into organic substrates through various coupling reactions, enhancing the functionality of the resultant compounds.

- Synthesis of Complex Molecules : It acts as a building block for synthesizing more complex organic molecules, particularly in the pharmaceutical industry.

Table 1: Applications in Organic Synthesis

| Application Type | Description | Example Compounds |

|---|---|---|

| Borylation | Introduction of boron into organic substrates | Various aryl and alkenyl compounds |

| Building Block | Precursor for complex organic molecules | Pharmaceuticals and agrochemicals |

Medicinal Chemistry

The incorporation of the dioxaborolane moiety in medicinal chemistry has shown promising results:

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit potent anticancer properties by inhibiting specific cancer cell lines.

- Drug Development : Its ability to form stable complexes with biomolecules makes it an attractive candidate for drug delivery systems.

Case Study: Anticancer Activity

Research published in ACS Applied Materials & Interfaces demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells. The study highlighted the mechanism involving apoptosis induction through mitochondrial pathways .

Materials Science

In materials science, this compound has been explored for its potential in:

- Polymer Chemistry : As a monomer in polymerization processes to create novel materials with enhanced mechanical properties.

- Nanomaterials : Its unique structure aids in the synthesis of nanomaterials with specific electronic or optical properties.

Table 2: Applications in Materials Science

| Application Type | Description | Example Uses |

|---|---|---|

| Polymer Monomer | Used in creating high-performance polymers | Coatings and composites |

| Nanomaterial Synthesis | Formation of nanostructures with tailored properties | Electronics and photonics |

Environmental Applications

The compound's reactivity with various environmental pollutants has led to its exploration in:

- Catalysis : Used as a catalyst in reactions aimed at breaking down environmental contaminants.

Case Study: Catalytic Degradation

A study investigated the use of this compound as a catalyst for degrading organic pollutants in wastewater treatment processes. Results showed significant reduction rates of contaminants under optimized conditions .

Mecanismo De Acción

The mechanism of action of 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The benzoxazine ring can participate in various chemical reactions, contributing to the compound’s versatility in different applications .

Comparación Con Compuestos Similares

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester with similar reactivity but lacking the benzoxazine ring.

Bis(pinacolato)diboron: A widely used boron source in borylation reactions.

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronate ester with different substituents

Uniqueness

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to the combination of the benzoxazine ring and the boronate ester group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler boronate esters.

Actividad Biológica

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C16H20B2N2O2 and a molecular weight of approximately 293.964 g/mol. Its structure includes a benzoxazine core modified with a tetramethyl-1,3,2-dioxaborolane moiety.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives of benzoxazine compounds. A notable study evaluated the anticancer activity of several synthesized 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines, including the target compound. The compound exhibited significant cytotoxic effects against multiple cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 7.84 - 16.2 |

| MDA-MB-231 | >40% growth inhibition at 25 µM |

| MIA PaCa-2 | >50% activity at 25 µM |

| U-87 MG | >50% activity at 25 µM |

| NHDF | Not specified |

The compound demonstrated particularly potent activity against the PC-3 prostate cancer cell line with an IC50 value ranging from 7.84 to 16.2 µM .

The mechanism by which these compounds exert their anticancer effects is believed to involve multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. The presence of hydroxyl groups in the structure may facilitate hydrogen bonding interactions with specific targets in cancer cells, enhancing their efficacy. Furthermore, structural modifications such as the introduction of amino groups have shown to improve activity against certain cancer types .

Case Studies

Several case studies have been conducted to explore the biological implications of this compound:

- Study on Structure-Activity Relationship (SAR) :

-

In Vivo Studies :

- Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential of these compounds in animal models.

Propiedades

IUPAC Name |

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-7,16H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZBXUVAGZKKGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.